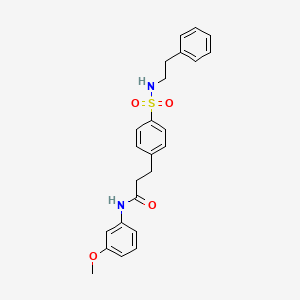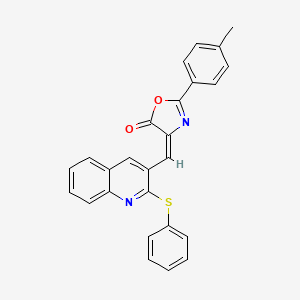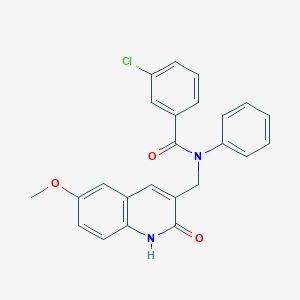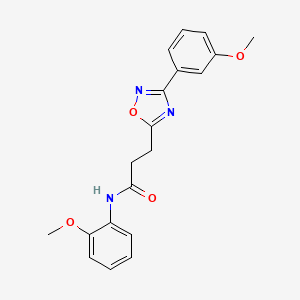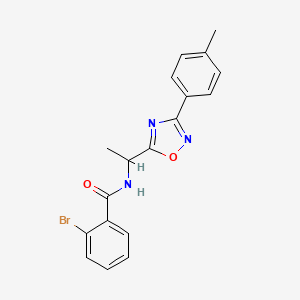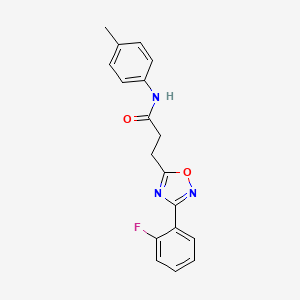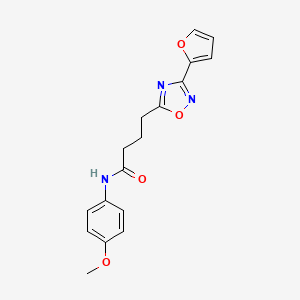
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)butanamide, also known as FOB, is a synthetic compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. FOB belongs to the class of oxadiazole derivatives, which have been extensively studied for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.
作用機序
The exact mechanism of action of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)butanamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation, survival, and migration. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses. Additionally, this compound has been shown to modulate the activity of various enzymes, such as COX-2, iNOS, and acetylcholinesterase, which are involved in inflammatory and neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, suppression of migration and invasion, reduction of pro-inflammatory cytokine production, and enhancement of cognitive function and memory. This compound has also been shown to reduce oxidative stress and neuroinflammation, which are involved in the pathogenesis of various neurological disorders.
実験室実験の利点と制限
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)butanamide has several advantages for lab experiments, including its high potency, low toxicity, and ease of synthesis. This compound has also shown good solubility in various solvents, making it suitable for in vitro and in vivo studies. However, this compound has some limitations, including its limited stability in aqueous solutions and its poor bioavailability, which may affect its efficacy in vivo.
将来の方向性
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)butanamide has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications in humans. Some future directions for this compound research include:
1. Investigating the pharmacokinetics and pharmacodynamics of this compound in humans to determine its optimal dosage and administration route.
2. Conducting clinical trials to evaluate the safety and efficacy of this compound in various cancer, inflammation, and neurological disorders.
3. Exploring the potential synergistic effects of this compound with other drugs or therapies in the treatment of various diseases.
4. Investigating the molecular mechanisms underlying the anti-cancer, anti-inflammatory, and neuroprotective effects of this compound to identify potential targets for drug development.
Conclusion:
This compound is a promising synthetic compound with potential therapeutic applications in cancer, inflammation, and neurological disorders. This compound has shown potent anti-cancer and anti-inflammatory activity and has exhibited neuroprotective effects in preclinical studies. Further research is needed to explore its potential clinical applications and to identify its molecular mechanisms of action.
合成法
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)butanamide can be synthesized through a multistep reaction involving the condensation of furan-2-carboxylic acid hydrazide with 4-methoxybenzaldehyde, followed by cyclization with triphosgene and reaction with 4-methoxyphenylbutanoyl chloride. The final product is obtained after purification through column chromatography and recrystallization.
科学的研究の応用
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)butanamide has been investigated for its potential therapeutic applications in several areas, including cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results as a potent inhibitor of the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, inhibit migration and invasion of cancer cells, and enhance the efficacy of chemotherapy drugs.
In inflammation research, this compound has been demonstrated to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to reduce the expression of inflammatory mediators, such as COX-2 and iNOS, and suppress the activation of NF-κB signaling pathway.
In neurological disorders research, this compound has been investigated for its potential as a neuroprotective agent in conditions such as Alzheimer's disease, Parkinson's disease, and epilepsy. This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, reduce neuroinflammation and oxidative stress in Parkinson's disease models, and exhibit anticonvulsant activity in seizure models.
特性
IUPAC Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-22-13-9-7-12(8-10-13)18-15(21)5-2-6-16-19-17(20-24-16)14-4-3-11-23-14/h3-4,7-11H,2,5-6H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVKBYUWGSYUIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7720743.png)


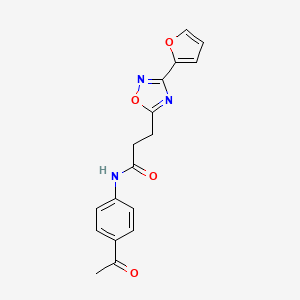

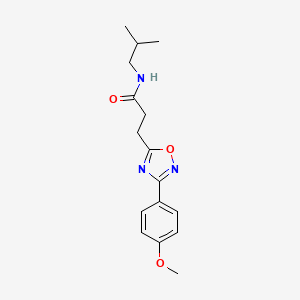
![N'-[(E)-(4-ethoxyphenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7720767.png)

